Diethyl (2-cyanoethenyl)phosphonate
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Overview
Description
Diethyl (2-cyanoethenyl)phosphonate is an organophosphorus compound with the molecular formula C7H14NO3P . It is known for its versatility in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (2-cyanoethenyl)phosphonate can be synthesized through the reaction of diethyl phosphite with acrylonitrile under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of diethyl phosphite to acrylonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-cyanoethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-phosphorus bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters.
Scientific Research Applications
Diethyl (2-cyanoethenyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (2-cyanoethenyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This compound acts as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets and pathways involved include the activation of phosphonate esters and the formation of phosphine derivatives .
Comparison with Similar Compounds
- Diethyl (2-cyanoethyl)phosphonate
- Diethyl cyanomethylphosphonate
- Diethyl phosphite
Comparison: Diethyl (2-cyanoethenyl)phosphonate is unique due to its ability to participate in a wide range of chemical reactions, particularly those involving carbon-phosphorus bond formation. Compared to diethyl (2-cyanoethyl)phosphonate, it has a more reactive double bond, making it more versatile in organic synthesis .
Properties
CAS No. |
39492-25-6 |
---|---|
Molecular Formula |
C7H12NO3P |
Molecular Weight |
189.15 g/mol |
IUPAC Name |
3-diethoxyphosphorylprop-2-enenitrile |
InChI |
InChI=1S/C7H12NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4H2,1-2H3 |
InChI Key |
ODBRSIMTHPKUJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=CC#N)OCC |
Origin of Product |
United States |
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